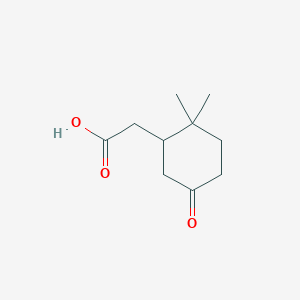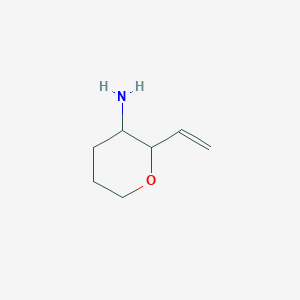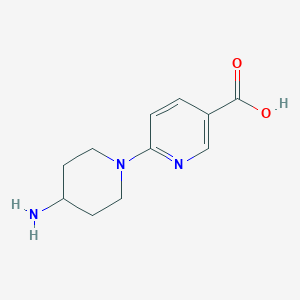
6-(4-Aminopiperidin-1-yl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Aminopiperidin-1-yl)nicotinic acid is a chemical compound that features a piperidine ring attached to a nicotinic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The piperidine ring is a common structural motif in many biologically active compounds, making this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Aminopiperidin-1-yl)nicotinic acid typically involves the reaction of 4-aminopiperidine with nicotinic acid or its derivatives. One common method is the nucleophilic substitution reaction where 4-aminopiperidine reacts with a nicotinic acid derivative under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials, 4-aminopiperidine and nicotinic acid, are fed into the reactor, and the product is continuously collected, purified, and crystallized.
Chemical Reactions Analysis
Types of Reactions
6-(4-Aminopiperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
6-(4-Aminopiperidin-1-yl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Aminopiperidin-1-yl)nicotinic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This can lead to various biological effects, including changes in neurotransmitter levels or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine ring structure and exhibit similar biological activities.
Nicotinic acid derivatives: Compounds such as niacin and its analogs also share structural similarities and are used in various therapeutic applications.
Uniqueness
6-(4-Aminopiperidin-1-yl)nicotinic acid is unique due to its combined piperidine and nicotinic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
6-(4-aminopiperidin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c12-9-3-5-14(6-4-9)10-2-1-8(7-13-10)11(15)16/h1-2,7,9H,3-6,12H2,(H,15,16) |
InChI Key |
YUOBHOOAFZCKBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


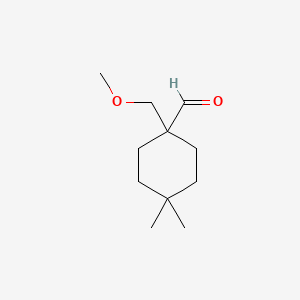
![1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid](/img/structure/B13251675.png)
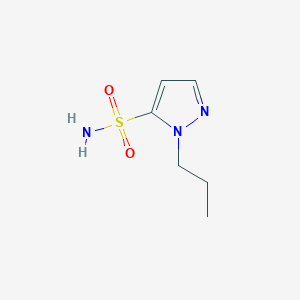
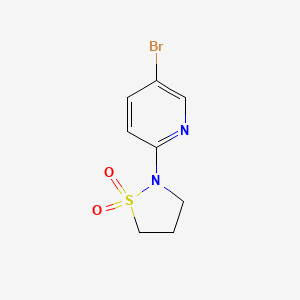
![6-(3-Methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13251694.png)
![tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13251695.png)

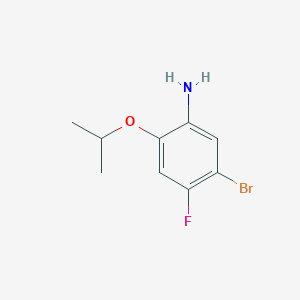
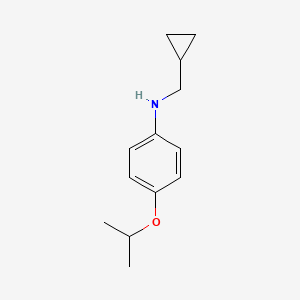
amine](/img/structure/B13251716.png)
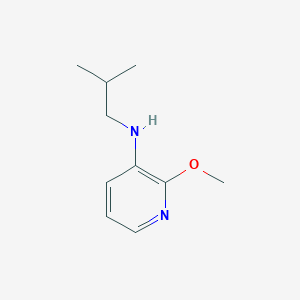
![4-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid](/img/structure/B13251727.png)
